molecular formula C7H8ClNO4S2 B13471593 Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate CAS No. 89502-14-7

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13471593
CAS No.: 89502-14-7
M. Wt: 269.7 g/mol
InChI Key: VJFAIDIECBATBK-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, which imparts unique reactivity and properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 4-position of the thiazole ring. The reaction can be summarized as follows:

    Starting Material: 2-methyl-1,3-thiazole-5-carboxylic acid

    Reagent: Chlorosulfonic acid

    Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the handling of reactive chemicals like chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiazole ring

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the reactive chlorosulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is primarily based on the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring also contributes to the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in organic synthesis.

    Sulfonyl chlorides: A broader class of compounds containing the sulfonyl chloride functional group, used in various chemical reactions.

Uniqueness

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring and the chlorosulfonyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

89502-14-7

Molecular Formula

C7H8ClNO4S2

Molecular Weight

269.7 g/mol

IUPAC Name

ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3

InChI Key

VJFAIDIECBATBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl

Origin of Product

United States

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